7-methoxy-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a methoxy group at the 7-position of the quinazolin-4-one core and a substituted piperidinylmethyl group at the 3-position. Quinazolinones are known for their diverse pharmacological applications, including anticancer and kinase inhibitory activities. The structural complexity of this compound, particularly the pyridinylmethyl-piperidine linkage, distinguishes it from simpler analogs and may influence its solubility, bioavailability, and binding affinity .
Properties
IUPAC Name |
7-methoxy-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-18-2-3-19-20(12-18)23-15-25(21(19)26)14-17-6-10-24(11-7-17)13-16-4-8-22-9-5-16/h2-5,8-9,12,15,17H,6-7,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKWYQJLGJTHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For example, some indole derivatives exhibit their biological activities through intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) via a system of π-conjugated double bonds.
Biochemical Pathways
For example, indole derivatives have been found to affect various biological activities, which suggests that they may interact with multiple biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-methoxy-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one with structurally related quinazolinone and pyrimidinone derivatives, highlighting key structural and functional differences:
Key Observations:
Structural Flexibility : The target compound’s pyridinylmethyl-piperidine substituent provides a balance of lipophilicity and hydrogen-bonding capacity compared to dichlorobenzyl () or thiadiazolyl () groups. This may improve target selectivity in kinase inhibition .
Research Findings and Pharmacological Implications
Synthetic Routes: The compound in was synthesized via reductive amination using sodium triacetoxyborohydride, yielding 43% . Similar methods may apply to the target compound, though steric hindrance from the pyridinylmethyl group could reduce efficiency. highlights the use of morpholinopropoxy-substituted quinazolines as intermediates in anticancer drugs, suggesting the target compound’s methoxy and piperidine groups may align with kinase-targeting pharmacophores .
Spectroscopic Characterization :
- Compounds like those in and were validated using ¹H NMR and mass spectrometry, confirming substituent placement . The target compound would require similar rigorous analysis.
Commercial Availability: The dihydrochloride analog () is discontinued, underscoring challenges in large-scale production of complex quinazolinones .
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